3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene
Description
4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole is a heterocyclic compound that features a unique structure with three triazole rings fused to a benzene ring
Properties
Molecular Formula |
C6H3N9 |
|---|---|
Molecular Weight |
201.15g/mol |
IUPAC Name |
3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene |
InChI |
InChI=1S/C6H3N9/c7-1-2(8-13-7)4-6(12-15-11-4)5-3(1)9-14-10-5/h(H,7,8,13)(H,9,10,14)(H,11,12,15) |
InChI Key |
ZDPWWLUQROVMON-UHFFFAOYSA-N |
SMILES |
C12=NNN=C1C3=NNN=C3C4=NNN=C24 |
Canonical SMILES |
C12=NNN=C1C3=NNN=C3C4=NNN=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole can be synthesized starting from phloroglucinol. The synthesis involves the reaction of trinitrosophloroglucinol with hydrazine hydrate in acetic acid, leading to the formation of 2,4,6-tridiazocyclohexane-1,3,5-trione, which subsequently undergoes cyclization to form the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for 4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the triazole rings, leading to a wide range of derivatives.
Scientific Research Applications
4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and semiconductors.
Mechanism of Action
The mechanism by which 4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole exerts its effects involves interactions with various molecular targets. The triazole rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The compound’s planarity and electronic properties also play a role in its activity, particularly in applications like semiconductors .
Comparison with Similar Compounds
Similar Compounds
- 1,6-dihydro-1,6-dihydroxybenzo[1,2-d:3,4-d’]bistriazole
- 4,5-diphenyl-1H-imidazol-2-yl derivatives
- 1,2,4-triazole derivatives
Uniqueness
4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole is unique due to its three fused triazole rings, which provide distinct electronic and structural properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and reactivity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
